2-(4-Pyridyl)thiazole-4-carboxylic acid
CAS No.: 21278-86-4
Cat. No.: VC1982696
Molecular Formula: C9H6N2O2S
Molecular Weight: 206.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 21278-86-4 |
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Molecular Formula | C9H6N2O2S |
Molecular Weight | 206.22 g/mol |
IUPAC Name | 2-pyridin-4-yl-1,3-thiazole-4-carboxylic acid |
Standard InChI | InChI=1S/C9H6N2O2S/c12-9(13)7-5-14-8(11-7)6-1-3-10-4-2-6/h1-5H,(H,12,13) |
Standard InChI Key | COOQMBOJAAZEIR-UHFFFAOYSA-N |
SMILES | C1=CN=CC=C1C2=NC(=CS2)C(=O)O |
Canonical SMILES | C1=CN=CC=C1C2=NC(=CS2)C(=O)O |
Introduction
Physical and Chemical Properties
2-(4-Pyridyl)thiazole-4-carboxylic acid possesses distinct physical and chemical characteristics that influence its behavior in various applications. The key properties of this compound are summarized in the following table:
Property | Value |
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CAS Number | 21278-86-4 |
Molecular Formula | C9H5N2O2S |
Molecular Weight | 205.21 g/mol |
IUPAC Name | 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate |
Melting Point | >300°C (decomposition) |
Physical State | Solid |
Solubility | Insoluble in water |
InChI Key | COOQMBOJAAZEIR-UHFFFAOYSA-M |
PubChem CID | 716091 |
SMILES Notation | [O-]C(=O)C1=CSC(=N1)C1=CC=NC=C1 |
The compound features a thiazole ring connected to a pyridine ring at the 2-position, with a carboxylic acid group at the 4-position of the thiazole. This structural arrangement contributes to its chemical reactivity and binding properties. The thiazole moiety in this compound is less basic than pyridine (pKa = 5.2) but more basic than oxazole (pKa = 0.8), isoxazole (pKa = −3), isothiazole (pKa = −0.5), or 1,3,4-thiadiazole (pKa = −4.9) .
The presence of multiple heteroatoms (nitrogen and sulfur) provides potential coordination sites for metal ions, while the carboxylic acid group offers additional functionality for chemical modifications. The compound's insolubility in water influences its handling in laboratory settings and affects its bioavailability in biological systems.
Synthesis Methods
Several synthetic approaches have been developed for the preparation of 2-(4-Pyridyl)thiazole-4-carboxylic acid and related thiazole derivatives. These methods generally involve either the classical Hantzsch thiazole synthesis or alternative condensation reactions.
Classical Hantzsch Thiazole Synthesis
The Hantzsch reaction represents one of the traditional approaches for thiazole synthesis, involving the reaction between an α-halocarbonyl compound and a thioamide . For 2-(4-Pyridyl)thiazole-4-carboxylic acid, this would involve a suitable 4-pyridyl-containing thioamide and an appropriate α-halocarbonyl compound containing a carboxylic acid or its derivative.
Condensation-Oxidation Approach
An alternative synthesis involves a two-step process:
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Condensation between an aldehyde (such as 4-pyridinecarboxaldehyde) and L-cysteine to form a thiazolidine intermediate
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Oxidation of the thiazolidine to form the thiazole ring system
This approach has been optimized for multi-gram scale preparations necessary for subsequent applications such as MOF syntheses .
Thiazole-4-carboxylic Acid Derivative Synthesis
A related method for preparing thiazole-4-carboxylic acid derivatives is described in a patent (CN102372680A) , which might be adapted for the synthesis of 2-(4-Pyridyl)thiazole-4-carboxylic acid:
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Condensation reaction: Using L-cysteine hydrochloride as the starting material, reacting with formaldehyde solution at room temperature, followed by pH adjustment, filtration, and recrystallization to obtain thiazolidine-4-carboxylic acid.
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Esterification reaction: Converting thiazolidine-4-carboxylic acid to its methyl ester by reaction with methanol and hydrogen chloride.
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Oxidation reaction: Transforming the thiazolidine ring to a thiazole ring using manganese dioxide (MnO₂) as an oxidizing agent.
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Hydrolysis reaction: Converting the methyl ester to the carboxylic acid by basic hydrolysis followed by acidification.
This synthetic approach offers several advantages, including mild reaction conditions, simple operation procedures, high conversion rates, and good selectivity .
Applications
2-(4-Pyridyl)thiazole-4-carboxylic acid demonstrates versatility in various applications across multiple fields:
Pharmaceutical Applications
The compound serves as an important pharmaceutical intermediate in the synthesis of potential drug candidates . Its heterocyclic structure, containing both nitrogen and sulfur atoms, makes it valuable for developing compounds with diverse biological activities. Many thiazole derivatives have demonstrated various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Organic Synthesis
In organic synthesis, 2-(4-Pyridyl)thiazole-4-carboxylic acid functions as a versatile building block for constructing more complex molecular architectures . The presence of multiple functional groups allows for selective modifications:
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The carboxylic acid group can undergo esterification, amidation, or reduction
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The thiazole ring can participate in various coupling reactions
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The pyridyl nitrogen provides an additional site for coordination or alkylation
This versatility makes it valuable in the synthesis of compounds with potential applications in diverse fields.
Material Science Applications
One of the most significant applications of 2-(4-Pyridyl)thiazole-4-carboxylic acid is in materials science, particularly in the design and synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) . As a multidentate ligand, it can coordinate with metal ions through its nitrogen atoms and carboxylate group, leading to the formation of extended network structures.
For example, when combined with cadmium(II) precursors and 2,2'-bipyridyl as an auxiliary ligand, it forms a one-dimensional chain with the formula [Cd(μ-κ-N:κ-COO-L)₂(κ²-N,N'-2,2'-bipy)]∞ . In this structure, the coordination polyhedron around the cadmium center is a distorted pentagonal bipyramid, with the chain propagating along the100 Miller direction through bridging coordination of the carboxylate group and the thiazole nitrogen atom.
Such materials have potential applications in:
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Gas storage and separation
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Catalysis
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Chemical sensing
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Drug delivery systems
Research Findings and Studies
Research involving 2-(4-Pyridyl)thiazole-4-carboxylic acid spans multiple disciplines, from synthetic organic chemistry to materials science and structural studies.
Structural Studies and Characterization
The compound's structure has been well-characterized using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, mass spectrometry, and X-ray crystallography. These studies have provided valuable insights into the compound's molecular geometry, electron distribution, and potential binding sites, which are crucial for understanding its reactivity and applications.
Coordination Chemistry
Significant research has focused on the coordination behavior of 2-(4-Pyridyl)thiazole-4-carboxylic acid with various metal ions. The compound offers multiple coordination sites:
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The pyridyl nitrogen
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The thiazole nitrogen
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The carboxylate group (which can coordinate in monodentate, bidentate, or bridging modes)
This versatility in coordination modes allows for the design of diverse metal-organic structures with tailored properties. Studies have demonstrated that the compound can form complexes with various transition metals, leading to materials with interesting structural features and potential applications .
Related Compounds and Derivatives
Research has also extended to related compounds and derivatives of 2-(4-Pyridyl)thiazole-4-carboxylic acid. For instance, 2-(4-pyridyl)-4-methyl-thiazole-5-carboxylic acid (CAS: 144060-98-0), a structurally similar compound, has been studied as a synthetic intermediate for pharmaceutical synthesis .
Another related compound, 2-(4-Pyridyl)thiazolidine-4-carboxylic acid (CAS: 51226-84-7), which is the reduced form of 2-(4-Pyridyl)thiazole-4-carboxylic acid, has been investigated for its NMR properties and potential biological roles . Studies have demonstrated the presence of two diastereoisomers in solution, which differ in configuration at the C2 carbon and interconvert via an open-chain Schiff base intermediate at rates dependent on pH.
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